![molecular formula C8H14N4O2 B13067134 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13067134.png)
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine, with the chemical formula C₈H₁₄N₄O₂, is a compound that combines a triazole ring with an oxane (tetrahydrofuran) moiety. Let’s break down its features:
Triazole Ring: The triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. Triazoles are versatile compounds with applications in medicinal chemistry, agrochemicals, and materials science.
Oxane Group: The oxane group (also known as tetrahydrofuran) consists of a five-membered oxygen-containing ring. It imparts flexibility and solubility to the compound.
Vorbereitungsmethoden
Synthetic Routes:: One synthetic route involves the decarboxylation and cyclization of 2-aryl-2-isocyanate with aryl diazonium salts. In this metal-free reaction, the use of 1,4-diazocyclic [2.2.2]octane (DABCO) as a weak base is critical .
Industrial Production:: Information on large-scale industrial production methods for this specific compound is limited. research laboratories often synthesize it using the methods mentioned above.
Analyse Chemischer Reaktionen
1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine can undergo various reactions, including:
Oxidation: Oxidative processes can modify the triazole or oxane moieties.
Reduction: Reduction reactions may alter functional groups.
Substitution: Substituents can be introduced or replaced on the triazole ring or oxane group.
Common reagents and conditions depend on the specific reaction type and desired modifications. Major products formed from these reactions vary based on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in several fields:
Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to the triazole’s bioactivity and the oxane’s solubility properties.
Agrochemicals: It could serve as a building block for fungicides or herbicides.
Materials Science: Its unique structure may contribute to novel materials.
Wirkmechanismus
The exact mechanism by which 1-[(Oxan-4-yloxy)methyl]-1H-1,2,4-triazol-3-amine exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, but further studies are needed.
Vergleich Mit ähnlichen Verbindungen
. Highlighting its uniqueness involves considering its distinct features compared to other triazoles or oxane-containing compounds.
Remember that research in this field evolves, and new findings may emerge
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(oxan-4-yloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O2/c9-8-10-5-12(11-8)6-14-7-1-3-13-4-2-7/h5,7H,1-4,6H2,(H2,9,11) |
InChI-Schlüssel |
KJSKDVCVFFUUQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1OCN2C=NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


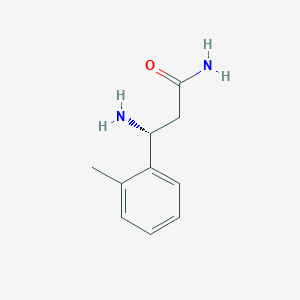
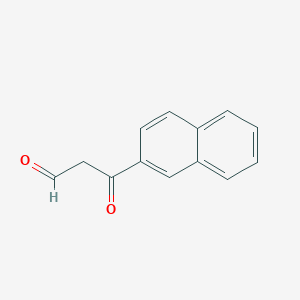
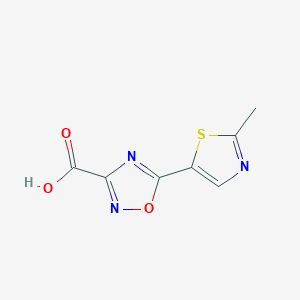
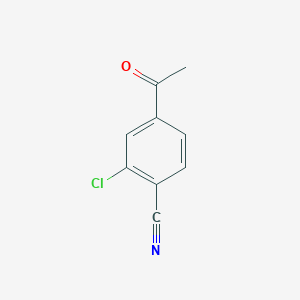
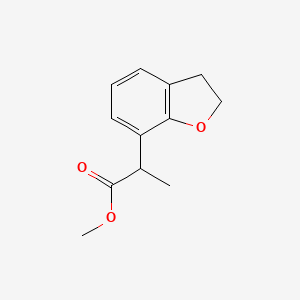
![6',7'-Dihydro-5'H-spiro[cyclopentane-1,4'-thieno[3,2-c]pyridine]](/img/structure/B13067089.png)
![5-Chloro-N-[2-(dimethylamino)ethyl]pyrazin-2-amine](/img/structure/B13067090.png)
![3-[(But-3-yn-1-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13067093.png)
![2-Cyclobutyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067094.png)
![{[(2-Iodocyclohexyl)oxy]methyl}benzene](/img/structure/B13067097.png)
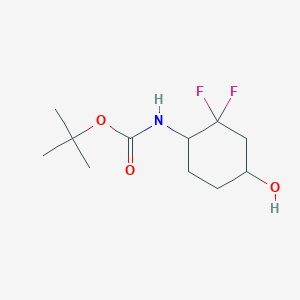

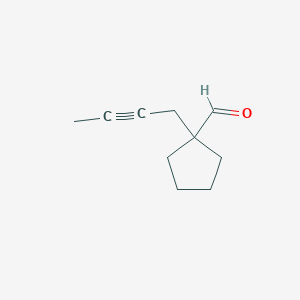
![4-Methyl-4-(2-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13067123.png)
